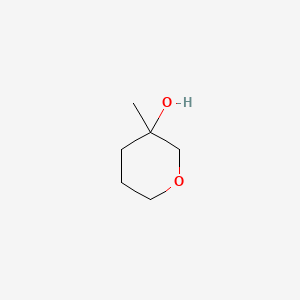

3-Methyloxan-3-ol

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

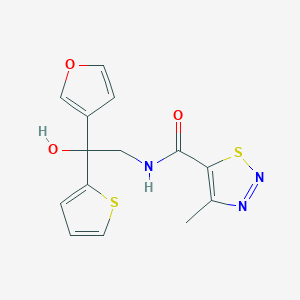

3-Methyloxan-3-ol is an organic compound with the CAS Number: 35906-74-2 . It has a molecular weight of 116.16 . The compound is a liquid under normal conditions .

Molecular Structure Analysis

The molecular formula of this compound is C6H12O2 . This indicates that the molecule consists of 6 carbon atoms, 12 hydrogen atoms, and 2 oxygen atoms .Physical and Chemical Properties Analysis

This compound is a liquid at room temperature . The storage temperature for this compound is 4 degrees Celsius .Scientific Research Applications

Polymerization Processes

One study focused on the polymerization of 1,3-dioxepan, which is closely related to 3-Methyloxan-3-ol, underlining the formation of cyclic oligomers and polymers through a ring-expansion mechanism. This research highlights the thermodynamics of polymer formation and its potential applications in creating novel polymeric materials with specific properties (Plesch & Westermann, 1969).

Antioxidative Activity

The study on the antioxidative activity of certain oxidized lipid/amino acid reaction products reveals the potential of these compounds, related to this compound, in mitigating oxidative stress. This suggests applications in developing antioxidants to protect against lipid peroxidation and protein damage, offering insights into managing oxidative stress-related conditions (Zamora, Alaiz, & Hidalgo, 1997).

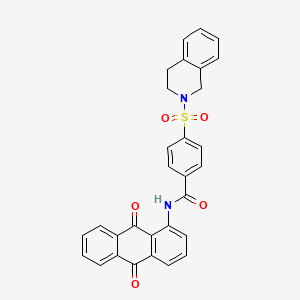

Dye Decolorization

Research on 3-hydroxyanthranilic acid, a compound with similarities to this compound, in dye decolorization through Fenton processes demonstrates its efficacy in enhancing dye degradation. This application is significant in environmental chemistry, particularly in treating industrial wastewater and remediating dye pollution (Santana et al., 2019).

Biodegradable Polymers

The synthesis of polymers from 3-methyl-1,4-dioxan-2-one, closely related to this compound, for biomedical applications showcases the potential of these compounds in creating environmentally friendly materials. This research focuses on the bulk ring-opening polymerization of 3-methyl-1,4-dioxan-2-one, highlighting its applications in developing biodegradable poly(ester-ether) polymers (Lochee, Jhurry, Bhaw-Luximon, & Kalangos, 2010).

Safety and Hazards

Properties

IUPAC Name |

3-methyloxan-3-ol |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H12O2/c1-6(7)3-2-4-8-5-6/h7H,2-5H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JUQXHRNZEMUHEI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CCCOC1)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H12O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

116.16 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(5,6-dimethylbenzo[d]thiazol-2-yl)-1-(thiophen-2-ylsulfonyl)piperidine-2-carboxamide](/img/structure/B2970539.png)

![methyl 3-carbamoyl-2-(2-phenylacetamido)-4,5-dihydrothieno[2,3-c]pyridine-6(7H)-carboxylate](/img/structure/B2970543.png)

![1-(2-chlorobenzyl)-1H-pyrazolo[3,4-d]pyrimidin-4-ol](/img/structure/B2970544.png)

![4-{[2,2'-bithiophene]-5-yl}pyrimidin-2-amine](/img/structure/B2970545.png)

![3-(1H-pyrazol-1-yl)-8-[4-(1,3-thiazol-2-yloxy)benzoyl]-8-azabicyclo[3.2.1]octane](/img/structure/B2970547.png)

![N'-(4-ethylphenyl)-N-[2-methoxy-4-(methylsulfanyl)butyl]ethanediamide](/img/structure/B2970557.png)